(2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid

Description

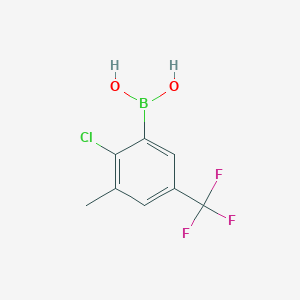

(2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid is a tri-substituted arylboronic acid with a benzene ring functionalized at positions 2 (chloro), 3 (methyl), and 5 (trifluoromethyl), and a boronic acid (-B(OH)₂) group. Its molecular formula is C₈H₆BClF₃O₂, and it is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and agrochemicals. The chloro and trifluoromethyl groups enhance electron-withdrawing effects, while the methyl group introduces steric bulk, influencing reactivity and selectivity in catalytic processes .

Properties

Molecular Formula |

C8H7BClF3O2 |

|---|---|

Molecular Weight |

238.40 g/mol |

IUPAC Name |

[2-chloro-3-methyl-5-(trifluoromethyl)phenyl]boronic acid |

InChI |

InChI=1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)3-6(7(4)10)9(14)15/h2-3,14-15H,1H3 |

InChI Key |

HGGHHYJCNRDOQG-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)C)C(F)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Halogenated Precursor Synthesis

The synthesis begins with a halogenated aromatic compound, such as 1-bromo-3,5-difluorobenzene, adapted here for the target molecule. To introduce the trifluoromethyl group, electrophilic substitution or Ullmann-type coupling may be employed. For example:

$$

\text{C}6\text{H}4\text{ClCF}3 + \text{CH}3\text{I} \xrightarrow{\text{LiHMDS}} \text{C}6\text{H}3\text{ClCF}3\text{CH}3

$$

This step installs the methyl group at the 3-position via methyl iodide under lithiation conditions.

Lithiation and Boronation

Following methyl group introduction, n-butyllithium (n-BuLi) deprotonates the aromatic ring at the desired position, forming an aryl lithium species. Subsequent reaction with triisopropyl borate (B(OiPr)₃) introduces the boronic acid moiety:

$$

\text{Ar-Li} + \text{B(OiPr)}3 \rightarrow \text{Ar-B(OiPr)}2 \xrightarrow{\text{H}3\text{O}^+} \text{Ar-B(OH)}2

$$

This method, adapted from 3,5-difluoro-4-methyl phenylboronic acid synthesis, requires strict temperature control (-78°C) to prevent side reactions.

Stepwise Preparation Protocol

Preparation of 2-Chloro-3-methyl-5-(trifluoromethyl)bromobenzene

Starting Material : 1-Bromo-3,5-bis(trifluoromethyl)benzene

- Methylation :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | -78°C |

| Solvent | THF |

| Base | LiHMDS (1.1 equiv) |

| Methylation Agent | CH₃I (1.0 equiv) |

Lithiation and Boronic Acid Formation

Lithiation :

- Add n-BuLi (2.6 M in hexanes) to 2-chloro-3-methyl-5-(trifluoromethyl)bromobenzene in THF at -78°C.

- Stir for 3 hours to form the aryl lithium intermediate.

Boronation :

- Introduce triisopropyl borate (1.05 equiv) and warm to room temperature over 12 hours.

- Quench with 1N HCl (pH 5–6) and extract with ethyl acetate.

Purification :

Yield and Purity :

| Parameter | Value |

|---|---|

| Yield | 70–78% |

| Purity (HPLC) | >98% |

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BClF₃O₂ |

| Molecular Weight | 238.40 g/mol |

| Melting Point | Not reported |

| Solubility | Soluble in DMSO, ethyl acetate |

Challenges and Optimization

Regioselectivity Issues

The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to the meta position, complicating methyl group introduction. Directed ortho-metalation (DoM) strategies using directing groups (e.g., boronic esters) could improve regiocontrol.

Stability of Intermediates

Aryl lithium species are highly reactive and prone to decomposition. Strict inert conditions (N₂ or Ar atmosphere) and low temperatures (-78°C) are critical.

Scalability

Adapting the protocol for industrial production requires optimizing solvent volumes and reagent stoichiometry. Continuous flow systems may enhance reproducibility.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

While typically used to form biaryl bonds, Suzuki coupling could theoretically install the boronic acid group post-methylation. However, this approach is less common due to the instability of polyhalogenated substrates.

Grignard Reagent Approach

Using aryl Grignard reagents (e.g., Ar-MgBr) with boron trifluoride (BF₃) offers an alternative pathway, though side reactions with trifluoromethyl groups may occur.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In organic chemistry, (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid is extensively used in the synthesis of complex molecules through cross-coupling reactions. It serves as a building block for the construction of biaryl motifs, which are prevalent in many bioactive compounds .

Biology and Medicine: While direct biological applications of this compound are limited, its derivatives and the products of its reactions are of significant interest. For instance, biaryl compounds synthesized using this boronic acid are investigated for their potential as therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of agrochemicals and pharmaceuticals highlights its versatility and importance .

Mechanism of Action

The primary mechanism of action for (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction. The process involves three main steps: oxidative addition, transmetalation, and reductive elimination .

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Electronic Effects

The reactivity and applications of arylboronic acids depend on substituent positions, electronic properties, and steric effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and chloro (-Cl) groups in the target compound enhance electrophilicity, improving Suzuki-Miyaura coupling efficiency. However, steric hindrance from the 3-methyl group may reduce reaction rates compared to analogs like (4-(trifluoromethyl)phenyl)boronic acid , which lacks bulky substituents .

- This contrasts with (4-chloro-3-(trifluoromethyl)phenyl)boronic acid, where substituents are positioned to minimize steric interference .

Biological Activity

(2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes. This article reviews the compound's biological activity, focusing on its interactions with specific targets, including chemokine receptors and its implications in cancer therapy.

The compound's structure is characterized by a phenyl ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group, along with a boronic acid moiety. This configuration influences its reactivity and biological interactions.

1. Chemokine Receptor Antagonism

Recent studies have identified this compound as a potential antagonist of chemokine receptors CXCR1 and CXCR2. These receptors are implicated in inflammatory responses and cancer metastasis.

- Mechanism of Action : The compound acts as a noncompetitive antagonist, inhibiting CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs) with an IC50 of approximately 38 nM. It also inhibits CXCL8-induced GTPγS binding in HEK293 cells expressing CXCR2, indicating a direct blockade of receptor activation rather than competitive inhibition .

- In Vivo Studies : In murine models, administration of the compound significantly reduced inflammation, demonstrating its potential therapeutic effects in inflammatory diseases .

2. Anti-Cancer Properties

The compound has shown promise in cancer research due to its ability to inhibit tumor growth.

- Bcl-2/Bcl-xL Inhibition : Although primarily noted for its role in chemokine antagonism, similar boronic acids have been investigated for their ability to inhibit Bcl-2 and Bcl-xL proteins, which are crucial for cell survival in various cancers. These inhibitors have demonstrated low nanomolar IC50 values against cancer cell lines, suggesting that this compound may also exhibit anti-cancer properties through similar pathways .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's potency by increasing lipophilicity and stabilizing interactions with target proteins. The chlorine atom's position on the phenyl ring is critical for maintaining the compound's biological activity.

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increases lipophilicity |

| Chlorine | Essential for receptor binding |

| Methyl | Modulates electronic properties |

Case Studies

- CXCR Antagonism : A study demonstrated that this compound effectively inhibited CXCR1/2-mediated signaling pathways in vitro and reduced inflammation in vivo models .

- Cancer Cell Lines : Compounds structurally related to this boronic acid have been tested against small-cell lung cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis at low concentrations .

Q & A

[Basic] What synthetic strategies are recommended for preparing (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid?

The synthesis typically employs Suzuki-Miyaura cross-coupling , where halogenated precursors (e.g., 2-bromo-4-(trifluoromethyl)aniline) undergo borylation via palladium catalysis. Critical intermediates include halogenated aromatic compounds, and the trifluoromethyl group often necessitates protection to avoid side reactions. For example, tert-butoxycarbonyl (Boc) groups stabilize intermediates during coupling .

[Basic] Which analytical methods are effective for characterizing this compound’s purity and structure?

- HPLC : Retention time ~1.31 minutes under acidic conditions (0.1% TFA) .

- LC-MS/MS : Detects impurities at sub-ppm levels using multiple reaction monitoring (MRM). Validation includes spike-recovery (85–115% accuracy) and column robustness testing .

- NMR : ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and boronic acid functionality.

- Mass spectrometry : Key fragments include m/z 243 [M+H-C₄H₉OCO]⁺ .

[Basic] How should this compound be stored to maintain stability?

Store at 0–6°C under inert gas (e.g., argon) to prevent hydrolysis. Degradation pathways include protodeboronation in protic solvents or basic conditions. Stability studies recommend avoiding moisture and monitoring pH .

[Advanced] How do electron-withdrawing groups (Cl, CF₃) influence reactivity in cross-coupling?

- Electronic effects : The chloro and trifluoromethyl groups increase ring electrophilicity, accelerating oxidative addition in Pd-catalyzed reactions.

- Steric hindrance : The methyl group at the 3-position may reduce coupling efficiency. Computational studies (DFT) guide catalyst selection (e.g., Pd(PPh₃)₄) and base optimization (e.g., K₂CO₃) .

[Advanced] How are genotoxic impurities controlled in this boronic acid?

LC-MS/MS with MRM achieves detection limits <0.1 ppm. Validated parameters include:

| Parameter | Requirement |

|---|---|

| Linearity | R² > 0.99 |

| LOD/LOQ | 0.03 ppm / 0.1 ppm |

| Specificity | Resolves methyl phenyl boronic acid analogs |

[Advanced] How can researchers resolve contradictions in reported reactivity across reaction conditions?

- Design of Experiments (DoE) : Screen solvents (THF vs. DMF), catalysts, and temperatures.

- Kinetic studies : Identify intermediates via in situ NMR.

- Electronic effects : The CF₃ group’s meta-directing influence alters regioselectivity, requiring tailored conditions .

[Advanced] What strategies improve regioselectivity in multi-component couplings?

- Directed ortho-metalation : Use amide directing groups or transient protection (e.g., MIDA boronate).

- Steric maps : Bulky ligands (e.g., SPhos) enhance selectivity for sterically hindered positions .

[Advanced] How does the trifluoromethyl group affect acidity and biomolecule interactions?

The CF₃ group increases boronic acid acidity (pKa ~7–8), facilitating stable complexes with biomolecules (e.g., enzymes). Docking studies show enhanced binding to microbial targets like leucyl-tRNA synthetase, suggesting antimicrobial applications .

[Basic] What are common side reactions during synthesis?

- Protodeboronation : Occurs under acidic/basic conditions. Mitigated by inert atmospheres and low temperatures.

- Homocoupling : Reduced via strict control of Pd catalyst loading and excess boronic ester .

[Advanced] How is computational chemistry used to predict reactivity?

DFT calculations model transition states to predict activation barriers. Docking simulations (e.g., AutoDock Vina) assess binding affinity to biological targets, guiding structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.